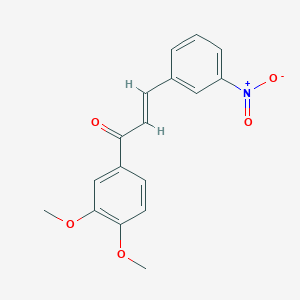![molecular formula C11H10O4S B6332482 3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, 95% CAS No. 42087-79-6](/img/structure/B6332482.png)
3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester” is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, 7-methoxybenzo[b]thiophene undergoes bromination and nitration at the 4-position . Also, 2-Mercapto-3-methoxybenzaldehyde reacts with chloramine to provide a simple synthesis of 7-methoxy-1,2-benzisothiazole .科学研究应用
3-HMBT-2-COOCH3 has a wide range of potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, insecticides, and other products. It has also been used in the synthesis of a variety of fluorescent dyes, which can be used for biological imaging and labeling. Additionally, it has been used in the synthesis of a variety of polymers, which can be used for drug delivery and tissue engineering.
作用机制
The mechanism of action of 3-HMBT-2-COOCH3 is not well understood. However, it is believed to act as a proton acceptor, which can facilitate the formation of a variety of organic compounds. Additionally, it is believed to act as an electron donor, which can facilitate the formation of a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-HMBT-2-COOCH3 are not well understood. However, it has been suggested that it may be able to modulate the activity of certain enzymes, proteins, and receptors. Additionally, it has been suggested that it may be able to interact with certain cellular pathways, which could lead to changes in cell signaling and gene expression.
实验室实验的优点和局限性
The advantages of using 3-HMBT-2-COOCH3 in lab experiments include its high reactivity, low toxicity, and low cost. Additionally, it is relatively easy to synthesize and is available in a variety of forms. The main limitation of using 3-HMBT-2-COOCH3 in lab experiments is its low solubility in most organic solvents.
未来方向
The potential future applications of 3-HMBT-2-COOCH3 are numerous. It could be used in the synthesis of a variety of pharmaceuticals, insecticides, and other products. Additionally, it could be used in the synthesis of a variety of fluorescent dyes, which could be used for biological imaging and labeling. Furthermore, it could be used in the synthesis of a variety of polymers, which could be used for drug delivery and tissue engineering. Finally, it could be used to modulate the activity of certain enzymes, proteins, and receptors, and to interact with certain cellular pathways, which could lead to changes in cell signaling and gene expression.
合成方法
3-HMBT-2-COOCH3 can be synthesized using a variety of methods. The most common method is the Friedel-Crafts acylation of 3-hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid with methyl chloride. This reaction produces the desired compound in high yields. Other methods of synthesis include the reaction of 3-hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid with methyl iodide or methyl bromide, and the reaction of 3-hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid with a mixture of methyl iodide and sodium iodide.
属性
IUPAC Name |
methyl 3-hydroxy-7-methoxy-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4S/c1-14-7-5-3-4-6-8(12)10(11(13)15-2)16-9(6)7/h3-5,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNIGXNISRAYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC(=C2O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




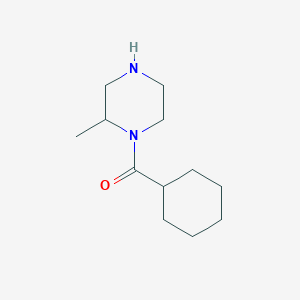

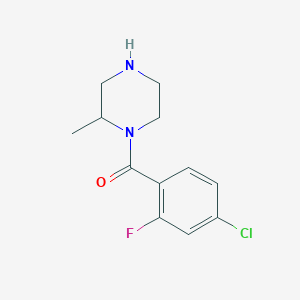
![2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6332436.png)
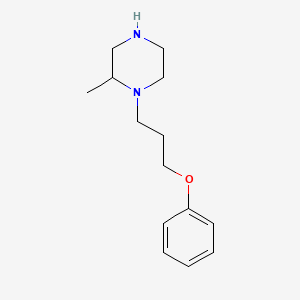

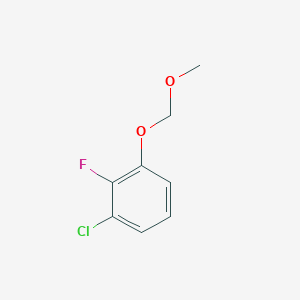
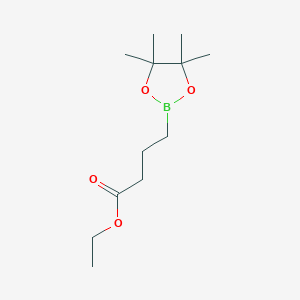

![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester, 95%](/img/structure/B6332471.png)
